molecular formula C21H16BrN3O2S B300480 N-[4-({[(2-bromobenzoyl)amino]carbothioyl}amino)phenyl]benzamide

N-[4-({[(2-bromobenzoyl)amino]carbothioyl}amino)phenyl]benzamide

Cat. No. B300480
M. Wt: 454.3 g/mol
InChI Key: LCHPXHNBQHLJQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-({[(2-bromobenzoyl)amino]carbothioyl}amino)phenyl]benzamide, also known as BB-94, is a chemical compound that belongs to the class of hydroxamic acids. It was first synthesized in 1993 by British researchers and is commonly used in scientific research applications. BB-94 is known for its ability to inhibit matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the breakdown of extracellular matrix proteins.

Mechanism of Action

N-[4-({[(2-bromobenzoyl)amino]carbothioyl}amino)phenyl]benzamide works by binding to the active site of MMPs, thereby preventing them from cleaving extracellular matrix proteins such as collagen and elastin. This inhibition of MMP activity can lead to a reduction in tumor invasion and metastasis, as well as a reduction in inflammation and tissue damage in diseases such as rheumatoid arthritis.
Biochemical and Physiological Effects:
N-[4-({[(2-bromobenzoyl)amino]carbothioyl}amino)phenyl]benzamide has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of MMP activity, it has also been shown to reduce the expression of pro-inflammatory cytokines such as TNF-alpha and IL-1 beta. N-[4-({[(2-bromobenzoyl)amino]carbothioyl}amino)phenyl]benzamide has also been shown to reduce the activity of osteoclasts, which are cells involved in bone resorption.

Advantages and Limitations for Lab Experiments

N-[4-({[(2-bromobenzoyl)amino]carbothioyl}amino)phenyl]benzamide has several advantages as a research tool. It is a highly specific inhibitor of MMPs, and its inhibitory activity is reversible. It is also relatively easy to synthesize and has a long shelf life. However, there are also some limitations to its use. N-[4-({[(2-bromobenzoyl)amino]carbothioyl}amino)phenyl]benzamide can be toxic to cells at high concentrations, and its inhibitory activity can be affected by the presence of other compounds in the cell culture medium.

Future Directions

There are several potential future directions for research involving N-[4-({[(2-bromobenzoyl)amino]carbothioyl}amino)phenyl]benzamide. One area of interest is the development of more specific inhibitors of individual MMPs, which could have greater therapeutic potential than non-specific inhibitors such as N-[4-({[(2-bromobenzoyl)amino]carbothioyl}amino)phenyl]benzamide. Another area of research is the use of MMP inhibitors in combination with other cancer therapies, such as chemotherapy or immunotherapy. Finally, there is also interest in the use of MMP inhibitors for the treatment of non-cancerous diseases such as osteoarthritis and cardiovascular disease.

Synthesis Methods

N-[4-({[(2-bromobenzoyl)amino]carbothioyl}amino)phenyl]benzamide can be synthesized through a multi-step process involving the reaction of 2-bromobenzoyl chloride with thiosemicarbazide, followed by the reaction of the resulting compound with 4-aminobenzamide. The final product is obtained through the reaction of this intermediate compound with hydroxylamine hydrochloride.

Scientific Research Applications

N-[4-({[(2-bromobenzoyl)amino]carbothioyl}amino)phenyl]benzamide is widely used in scientific research applications, particularly in the field of cancer research. MMPs are known to be involved in tumor invasion and metastasis, and N-[4-({[(2-bromobenzoyl)amino]carbothioyl}amino)phenyl]benzamide has been shown to inhibit their activity, thereby reducing the invasive potential of cancer cells. In addition, N-[4-({[(2-bromobenzoyl)amino]carbothioyl}amino)phenyl]benzamide has also been studied for its potential use in the treatment of diseases such as rheumatoid arthritis, atherosclerosis, and periodontitis.

properties

Product Name

N-[4-({[(2-bromobenzoyl)amino]carbothioyl}amino)phenyl]benzamide

Molecular Formula

C21H16BrN3O2S

Molecular Weight

454.3 g/mol

IUPAC Name

N-[(4-benzamidophenyl)carbamothioyl]-2-bromobenzamide

InChI

InChI=1S/C21H16BrN3O2S/c22-18-9-5-4-8-17(18)20(27)25-21(28)24-16-12-10-15(11-13-16)23-19(26)14-6-2-1-3-7-14/h1-13H,(H,23,26)(H2,24,25,27,28)

InChI Key

LCHPXHNBQHLJQL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3Br

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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